Carbocyclic arabinosyladenine

Herpes Simplex Virus Antiviral Therapeutics In Vivo Toxicology

Choose cyclaradine (carbocyclic arabinosyladenine) for its complete resistance to adenosine deaminase (ADA), a critical advantage over vidarabine which is rapidly inactivated. This carbocyclic analog retains antiviral activity without ADA inhibitor co-therapy and shows a superior in vivo toxicity profile at high doses (750 mg/kg/day). It is the definitive tool for investigating ADA-mediated drug resistance and serves as a benchmark for novel antiviral and nucleoside analog development.

Molecular Formula C10H11N5O4
Molecular Weight 265.23 g/mol
CAS No. 13089-44-6
Cat. No. B082692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbocyclic arabinosyladenine
CAS13089-44-6
SynonymsC-ara-A
carbocyclic arabinofuranosyladenine
carbocyclic arabinosyladenine
cyclaradine
cyclic arabinosyladenine
Molecular FormulaC10H11N5O4
Molecular Weight265.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N3C4C(C(C(O4)CO)O)OC3=N2)N
InChIInChI=1S/C10H11N5O4/c11-7-4-8(13-2-12-7)15-9-6(19-10(15)14-4)5(17)3(1-16)18-9/h2-3,5-6,9,16-17H,1H2,(H2,11,12,13)/t3-,5-,6+,9-/m1/s1
InChIKeyMQMVTEZRMYGLFD-FJFJXFQQSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbocyclic Arabinosyladenine (CAS 13089-44-6): Metabolic Stability & Broad-Spectrum Antiviral Research


Carbocyclic arabinosyladenine (also known as cyclaradine) is a synthetic carbocyclic nucleoside analog of vidarabine (ara-A). The critical structural modification—replacement of the furanose ring oxygen with a methylene group—confers complete resistance to adenosine deaminase (ADA), preventing rapid metabolic inactivation to the less potent arabinosylhypoxanthine [1]. This foundational property underpins its utility as a tool compound for investigating the role of ADA-mediated drug resistance and for exploring the antiviral potential of carbocyclic nucleoside scaffolds across DNA and RNA viruses [2].

Why Vidarabine and Other Adenosine Analogs Cannot Substitute for Carbocyclic Arabinosyladenine


Generic substitution between nucleoside analogs is fundamentally flawed due to critical differences in metabolic stability and toxicity profiles. Standard vidarabine (ara-A) is rapidly deaminated by serum adenosine deaminase (ADA), significantly reducing its in vivo potency and requiring complex co-administration with ADA inhibitors (e.g., deoxycoformycin) to achieve efficacy [1]. In contrast, carbocyclic arabinosyladenine (cyclaradine) is intrinsically ADA-resistant, maintaining antiviral activity without the added complexity and potential toxicity of ADA inhibitor co-therapy [2]. Furthermore, at equimolar, high doses (750 mg/kg/day), cyclaradine demonstrates a markedly superior in vivo toxicity profile compared to vidarabine, which is a decisive factor for in vivo experimental design and therapeutic index considerations [3].

Head-to-Head Comparative Performance Data for Carbocyclic Arabinosyladenine


Superior In Vivo Tolerability vs. Vidarabine in a Murine Encephalitis Model

In a direct head-to-head comparison in a mouse model of herpes simplex virus type 1 (HSV-1) encephalitis, carbocyclic arabinosyladenine (cyclaradine) demonstrated equivalent antiviral efficacy to vidarabine but with a significantly improved toxicity profile at the highest dose tested. Specifically, cyclaradine treatment at 750 mg/kg/day resulted in no detectable drug-related toxicity, as measured by body weight loss [1]. In stark contrast, mice treated with an equimolar dose of vidarabine experienced severe toxicity, defined as a weight loss of ≥3 g [1].

Herpes Simplex Virus Antiviral Therapeutics In Vivo Toxicology

Enhanced In Vitro Potency vs. Vidarabine Due to ADA Resistance

The carbocyclic modification confers resistance to serum adenosine deaminase (ADA), directly translating to enhanced in vitro antiviral activity. Comparative assays reveal that (+)-cyclaradine is approximately 2 to 5 times more active against herpes simplex virus (HSV) in vitro compared to its parent compound, vidarabine (ara-A), which is rapidly deaminated and inactivated [1].

Herpes Simplex Virus Antiviral Activity In Vitro Potency

Activity Against Acyclovir-Resistant HSV Mutants

In contrast to the gold-standard antiviral acyclovir (ACV), carbocyclic arabinosyladenine maintains full antiviral activity against thymidine kinase-deficient (TK-) and ACV-resistant mutants of herpes simplex virus (HSV) [1]. This is because its mechanism of action is independent of viral thymidine kinase activation, a common site of resistance mutations for nucleoside analogs like acyclovir [1].

Drug Resistance Herpes Simplex Virus Antiviral Spectrum

Strategic Research Applications for Carbocyclic Arabinosyladenine (CAS 13089-44-6)


Investigating ADA-Mediated Drug Resistance and Inactivation

Carbocyclic arabinosyladenine serves as an ideal control or comparator in studies focused on adenosine deaminase (ADA)-mediated drug resistance. Its complete resistance to ADA [1] allows researchers to dissect the specific contribution of this enzyme to the metabolic inactivation and reduced efficacy of other adenosine-based nucleoside analogs like vidarabine, without requiring co-administration of ADA inhibitors.

Developing Novel Antiviral Agents with Favorable Therapeutic Indices

The compound's established profile—equivalent in vivo efficacy to vidarabine but with a markedly improved toxicity profile at high doses [2]—makes it a benchmark for evaluating the safety and tolerability of new chemical entities. It is particularly valuable in in vivo efficacy studies where minimizing drug-induced toxicity is paramount for accurately interpreting survival and disease progression data.

Screening for Antiviral Activity Against Drug-Resistant Viral Strains

Given its retained activity against common drug-resistant herpes simplex virus strains (TK-, ACV-resistant) [3], carbocyclic arabinosyladenine is a valuable tool compound for screening libraries of potential antivirals. It can be used as a positive control for assays designed to identify compounds active against drug-resistant viruses or to validate novel viral targets that are not subject to conventional resistance mechanisms.

Probing the Structure-Activity Relationships of Carbocyclic Nucleosides

As one of the earliest and most well-characterized carbocyclic nucleosides, carbocyclic arabinosyladenine remains a foundational reference compound in medicinal chemistry. Its structure is a key scaffold for designing and synthesizing novel analogs with potentially improved potency or altered selectivity, particularly those aimed at exploiting the ADA-resistant phenotype [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbocyclic arabinosyladenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.